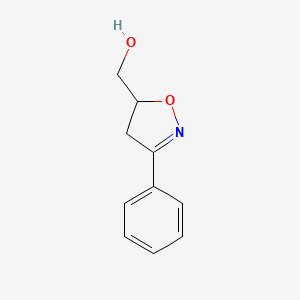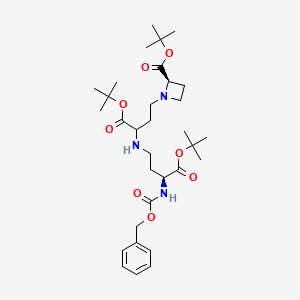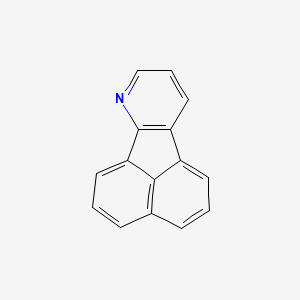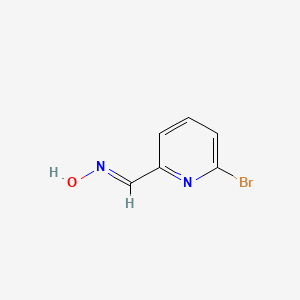
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)-, also known as (1R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-one, is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.174 g/mol . This compound is characterized by the presence of a hydroxy group and a hydroxyphenyl group attached to a propanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- can be achieved through various synthetic routes. One common method involves the aldol condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts to enhance the reaction rate and yield. The choice of solvent, temperature, and pressure conditions can also be optimized to achieve higher productivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoic acid or 4-hydroxyacetophenone.
Reduction: Formation of 1-(4-hydroxyphenyl)propan-2-ol.
Substitution: Formation of brominated or nitrated derivatives of the hydroxyphenyl group.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate specific enzymes and receptors, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar hydroxy and aromatic structures but differ in their core chemical framework.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar aromatic structure but includes different functional groups and a pyrazole ring.
Uniqueness
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- is unique due to its specific combination of hydroxy and hydroxyphenyl groups attached to a propanone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1700-72-7 |
|---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
(1R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H10O3/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-5,9,11-12H,1H3/t9-/m0/s1 |
InChI-Schlüssel |
FTNUHCHHYACFSB-VIFPVBQESA-N |
Isomerische SMILES |
CC(=O)[C@@H](C1=CC=C(C=C1)O)O |
Kanonische SMILES |
CC(=O)C(C1=CC=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate](/img/structure/B14760337.png)


![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)


